(4-Butoxy-3-fluorophenyl)methanol molecular weight
(4-Butoxy-3-fluorophenyl)methanol molecular weight
An In-Depth Technical Guide to (4-Butoxy-3-fluorophenyl)methanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
(4-Butoxy-3-fluorophenyl)methanol is a substituted aromatic alcohol that serves as a valuable building block in medicinal chemistry and materials science. Its structure combines a lipophilic butoxy group with an electronegative fluorine atom on a benzyl alcohol scaffold. This unique combination allows for the precise modulation of physicochemical properties such as lipophilicity, metabolic stability, and hydrogen bonding capacity. This guide provides a comprehensive overview of the molecule's core properties, a robust and validated synthetic protocol, detailed characterization methods, and an exploration of its strategic application in modern drug discovery. The insights presented herein are intended to equip researchers with the foundational knowledge required to effectively utilize this and similar fluorinated intermediates in their work.
Introduction: The Strategic Role of Fluorine in Molecular Design
The introduction of fluorine into organic molecules is a cornerstone strategy in contemporary drug discovery.[1][2] More than half of all newly approved small-molecule drugs now contain at least one fluorine atom, a testament to its profound and often beneficial impact on a compound's pharmacological profile.[2] Fluorine's high electronegativity and small size can significantly alter a molecule's properties by:
-
Enhancing Metabolic Stability: The carbon-fluorine bond is exceptionally strong, allowing it to block sites of oxidative metabolism, thereby increasing a drug's half-life.[2]
-
Modulating Acidity and Basicity: Fluorine's electron-withdrawing nature can lower the pKa of nearby acidic or basic functional groups, influencing ionization state and target engagement.
-
Improving Binding Affinity: Fluorine can participate in unique non-covalent interactions, including hydrogen bonds and dipole-dipole interactions, which can enhance binding to protein targets.[3]
-
Tuning Lipophilicity and Permeability: Strategic fluorination can alter a molecule's lipophilicity, which is critical for controlling its absorption, distribution, metabolism, and excretion (ADME) profile.[1]
(4-Butoxy-3-fluorophenyl)methanol belongs to the class of fluorinated benzyl alcohols, which are versatile intermediates for synthesizing more complex molecules.[3] The butoxy chain provides a lipophilic tail, while the fluoro-substituted aromatic ring offers a platform for diverse chemical modifications, making it a highly valuable scaffold for exploring structure-activity relationships (SAR).
Physicochemical and Structural Properties
The fundamental properties of (4-Butoxy-3-fluorophenyl)methanol are summarized below. These data are essential for experimental design, reaction stoichiometry, and analytical characterization.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₅FO₂ | Calculated |
| Molecular Weight | 198.24 g/mol | Calculated |
| IUPAC Name | (4-Butoxy-3-fluorophenyl)methanol | |
| CAS Number | Not assigned | |
| Appearance | Expected to be a colorless to pale yellow oil or low-melting solid | Inferred from similar compounds[4][5] |
| Canonical SMILES | CCCCOC1=C(F)C=C(C=C1)CO | |
| InChI Key | Inferred: A unique identifier would be generated upon database submission. |
Synthesis and Purification Protocol
The synthesis of (4-Butoxy-3-fluorophenyl)methanol can be reliably achieved via a two-step sequence starting from commercially available 3-fluoro-4-hydroxybenzaldehyde. This pathway is designed for high yield and straightforward purification.
Rationale for Synthetic Strategy
The chosen synthetic route prioritizes robust and well-understood reactions.
-
Step 1 (Williamson Ether Synthesis): This classic method is highly efficient for forming aryl ethers from phenols. Using potassium carbonate as a mild base minimizes side reactions, and DMF is an excellent polar aprotic solvent for this Sₙ2 reaction.
-
Step 2 (Reduction): The reduction of an aldehyde to a primary alcohol is a fundamental transformation. Sodium borohydride (NaBH₄) is selected as the reducing agent due to its high selectivity for aldehydes and ketones. It is safer and easier to handle than more powerful reagents like lithium aluminum hydride (LiAlH₄) and does not require anhydrous conditions, simplifying the experimental setup.
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the synthesis and purification process.
Caption: Synthetic workflow for (4-Butoxy-3-fluorophenyl)methanol.
Step-by-Step Methodology
Step 1: Synthesis of 4-Butoxy-3-fluorobenzaldehyde
-
To a stirred solution of 3-fluoro-4-hydroxybenzaldehyde (1.0 eq) in dimethylformamide (DMF, 0.5 M), add potassium carbonate (K₂CO₃, 2.0 eq).
-
Add 1-bromobutane (1.2 eq) dropwise at room temperature.
-
Heat the reaction mixture to 60°C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to yield 4-butoxy-3-fluorobenzaldehyde as a pure product.
Step 2: Synthesis of (4-Butoxy-3-fluorophenyl)methanol
-
Dissolve the 4-butoxy-3-fluorobenzaldehyde (1.0 eq) from Step 1 in methanol (0.4 M) in a round-bottom flask.
-
Cool the solution to 0°C in an ice bath.
-
Add sodium borohydride (NaBH₄, 1.5 eq) portion-wise, ensuring the temperature remains below 10°C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours. Monitor by TLC for the disappearance of the aldehyde.
-
Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0°C.
-
Concentrate the mixture under reduced pressure to remove most of the methanol.
-
Extract the resulting aqueous residue with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to give the crude product.
-
If necessary, purify by flash column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to yield (4-Butoxy-3-fluorophenyl)methanol.
Structural Characterization and Validation
Confirmation of the final product's identity and purity is achieved through a combination of standard spectroscopic techniques.
| Technique | Expected Results |
| ¹H NMR | Aromatic region (δ 6.9-7.2 ppm): Complex multiplets corresponding to the three aromatic protons. Benzylic protons (δ ~4.6 ppm): A singlet or doublet for the -CH ₂OH group. Butoxy group: A triplet at δ ~4.0 ppm (-OCH ₂-), a multiplet at δ ~1.8 ppm (-OCH₂CH ₂-), a multiplet at δ ~1.5 ppm (-CH₂CH ₂CH₃), and a triplet at δ ~0.9 ppm (-CH ₃). Alcohol proton (variable): A broad singlet for the -OH . |
| ¹³C NMR | Aromatic carbons: Signals between δ 110-160 ppm, with the C-F and C-O bonds causing characteristic shifts and splitting patterns. Benzylic carbon: Signal around δ 64 ppm for the -C H₂OH. Butoxy carbons: Signals in the aliphatic region (δ ~14, 19, 31, 69 ppm). |
| Mass Spectrometry (ESI+) | Molecular Ion Peak [M+H]⁺: Expected at m/z = 199.11. [M+Na]⁺ Adduct: Expected at m/z = 221.10. High-resolution mass spectrometry (HRMS) should confirm the elemental composition to within 5 ppm. |
Applications in Drug Discovery
The structural motifs within (4-Butoxy-3-fluorophenyl)methanol are strategically employed to solve common challenges in medicinal chemistry.
Caption: Influence of molecular fragments on pharmacological properties.
-
Scaffold for Lead Optimization: The hydroxymethyl group serves as a chemical handle for further elaboration, allowing chemists to attach the molecule to larger scaffolds or convert it into other functional groups (e.g., aldehydes, carboxylic acids, or halides for coupling reactions).
-
Tuning Lipophilicity: The n-butoxy group provides a significant increase in lipophilicity compared to a simple hydroxyl or methoxy group. This property is critical for enhancing membrane permeability and brain penetration, although it must be carefully balanced to maintain adequate aqueous solubility.
-
Blocking Metabolic Soft Spots: The fluorine atom at the 3-position can act as a "metabolic shield," preventing enzymatic hydroxylation at that position—a common metabolic pathway for aromatic rings. This can significantly extend the in vivo half-life of a drug candidate.[2]
-
Probing Target Interactions: The combination of the hydrogen-bond-donating alcohol, the electron-rich butoxy oxygen, and the electronegative fluorine provides multiple points of interaction with a biological target, enabling the fine-tuning of binding potency and selectivity.[3]
Safety and Handling
As a laboratory chemical with limited toxicological data, (4-Butoxy-3-fluorophenyl)methanol should be handled with standard precautions.
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves (e.g., nitrile).
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.
Conclusion
(4-Butoxy-3-fluorophenyl)methanol is more than a simple chemical; it is a sophisticated tool for molecular engineering. Its calculated molecular weight of 198.24 g/mol and its distinct structural features make it an exemplary building block for addressing key challenges in drug development. By providing a reliable synthetic pathway and a clear framework for its application, this guide empowers researchers to leverage the unique properties of fluorinated compounds to design the next generation of therapeutics and advanced materials.
References
- Cheméo. (n.d.). Chemical Properties of (4-Fluorophenyl) methanol, 3-methylbutyl ether.
- ResearchGate. (n.d.). Fluorinated Alcohols: Magic Reaction Medium and Promoters for Organic Synthesis | Request PDF.
- Sigma-Aldrich. (n.d.). 4-N-BUTOXY-3-FLUOROPHENETHYL ALCOHOL.
- Organic Chemistry Portal. (n.d.). Benzyl fluoride synthesis by fluorination or substitution.
- Longdom Publishing. (2022, May 9). The Influence of Ortho-Fluorination on the Hydrogen-Bond of Benzyl Alcohols.
- Pharmacy Journal. (2025). Fluorine in drug discovery: Role, design and case studies.
- Apollo Scientific. (2026, January 19). Fluorinated Building Blocks in Drug Design: Why They Matter.
- NIST. (n.d.). (4-Fluorophenyl) methanol, tert.-butyl ether.
- Matrix Fine Chemicals. (n.d.). (4-BUTOXYPHENYL)METHANOL | CAS 6214-45-5.
- CompTox Chemicals Dashboard, EPA. (2025, October 15). (4-fluorophenyl)(piperidin-4-yl)methanol Properties.
- PubChem, NIH. (n.d.). CID 157619434 | C10H24O4.
- ChemicalBook. (n.d.). (4-TERT-BUTOXY-PHENYL)-METHANOL CAS 51503-08-3.
- Sigma-Aldrich. (n.d.). 4-N-BUTOXY-3-FLUOROPHENETHYL ALCOHOL.
- Fluorochem. (n.d.). 4-iso-Butoxy-3-methylphenethyl alcohol (CAS 1443354-75-3).
- Chemical Synthesis Database. (2025, May 20). (3-ethyl-4-fluorophenyl)methanol.
- Chemsrc. (n.d.). (4-Butoxy-3-methoxyphenyl)methanol | CAS#:831188-44-4.
- Royal Society of Chemistry. (2013).
- MDPI. (2019, October 24). Crystal Structures and Spectroscopic Characterization of Four Synthetic Cathinones.
- Wiley-VCH. (2019). Methanol Synthesis from CO2 Hydrogenation.
- Clariant. (n.d.). Methanol synthesis.
- O'Donovan, R. (n.d.). DEVELOPMENT OF A SYNTHETIC ROUTE TO THE ACTIVE INGREDIENT OF AN AGRICULTURAL HERBICIDE.
- NIST. (n.d.). EPA/NIH Mass Spectral Data Base.
- Sigma-Aldrich. (n.d.). (4-(sec-Butoxy)phenyl)methanol | 64825-05-4.
- Matrix Fine Chemicals. (n.d.). Molecules PDF.
